N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a benzothiazole-derived compound featuring a 5-chloro-4-methyl-substituted benzo[d]thiazol-2-yl group, a phenoxyacetamide backbone, and a 3-(1H-imidazol-1-yl)propyl side chain. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in therapeutic applications. Benzothiazoles are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S.ClH/c1-16-18(23)8-9-19-21(16)25-22(30-19)27(12-5-11-26-13-10-24-15-26)20(28)14-29-17-6-3-2-4-7-17;/h2-4,6-10,13,15H,5,11-12,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEKQWUAOPFCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCCN3C=CN=C3)C(=O)COC4=CC=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes an imidazole ring, a thiazole moiety, and a phenoxyacetamide group. The presence of chlorine and methyl substitutions enhances its pharmacological profile.
Antitumor Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor activity. For instance, compounds featuring imidazole and thiazole structures have shown promising results in inhibiting cancer cell proliferation.
Table 1: Antitumor Activity of Similar Compounds
| Compound ID | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 | 2D |
| Compound 6 | HCC827 | 5.13 | 2D |
| Compound 8 | NCI-H358 | 6.48 | 3D |
*Data adapted from a study on benzimidazole derivatives demonstrating antitumor effects against various lung cancer cell lines .
The mechanism by which these compounds exert their biological effects often involves interaction with DNA. Studies suggest that they predominantly bind to the minor groove of AT-DNA, forming stable complexes that inhibit DNA replication and transcription processes essential for tumor growth.
Antimicrobial Activity
In addition to antitumor properties, there is emerging evidence suggesting that compounds similar to this compound also possess antimicrobial activity. This activity is particularly relevant in the context of drug-resistant bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of related compounds revealed significant activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the chemical structure could enhance antimicrobial potency.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammation and pain pathways. For instance, a series of derivatives based on similar scaffolds have shown varying degrees of COX-II inhibitory activity, with some compounds demonstrating IC50 values in the low micromolar range .
Anticancer Potential
The compound has also been evaluated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Its structural features allow for interactions with specific molecular targets within cancer cells, potentially leading to reduced tumor growth .
Anti-inflammatory Efficacy
In a study assessing the anti-inflammatory effects of related compounds, one derivative demonstrated an IC50 value significantly lower than that of established COX-II inhibitors like Celecoxib. This suggests that modifications to the imidazole and thiazole components can enhance efficacy while potentially reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Cancer Cell Line Studies
Another investigation focused on the compound's effects on breast cancer cell lines showed that treatment led to a marked decrease in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the importance of structure-activity relationships in optimizing the anticancer properties of imidazole-containing compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound shares structural motifs with other sulfur-containing heterocycles but differs in core heterocyclic systems and substituents:
Heterocyclic Core: The target compound’s benzo[d]thiazole core is aromatic and planar, favoring interactions with hydrophobic binding pockets. In contrast, the thiazolidinone ring in ’s compound introduces a non-aromatic, partially saturated system with a ketone and thioxo group, which may alter conformational flexibility and hydrogen-bonding capacity .
Substituent Effects :
- The 5-chloro-4-methyl group on the benzothiazole enhances electron-withdrawing effects and steric bulk compared to the 3-chlorophenyl substituent in ’s compound. This difference could influence lipophilicity (logP) and metabolic stability.
Imidazole Propyl Chain: Both compounds share a 3-(1H-imidazol-1-yl)propyl group, which may facilitate interactions with metal ions or acidic residues in biological targets.
Salt Form :
- The hydrochloride salt in the target compound improves solubility in polar solvents, whereas the neutral form of ’s compound may require co-solvents for dissolution.
Predicted Physicochemical Data
Research Implications and Limitations
- Structural Insights: The benzo[d]thiazole core may confer greater metabolic stability compared to thiazolidinones, which are prone to ring-opening reactions.
- Pharmacological Gaps: No biological data (e.g., IC50, binding affinity) are available for direct comparison. Further studies are needed to evaluate kinase inhibition, antimicrobial activity, or cytotoxicity.
- Synthetic Challenges : The branched acetamide structure in the target compound may complicate regioselective synthesis compared to linear analogs.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
- Answer : The compound features a benzo[d]thiazole core (5-chloro-4-methyl substitution), an imidazole-propyl chain, and a phenoxyacetamide moiety. The chloro and methyl groups enhance lipophilicity and metabolic stability, while the imidazole ring contributes to hydrogen bonding and potential receptor interactions . The hydrochloride salt improves solubility for in vitro assays. Characterization via NMR and mass spectrometry is critical to confirm regiochemistry and purity .
Q. What are the standard synthetic routes for this compound, and what reagents are critical for intermediate formation?
- Answer : Synthesis typically involves:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-amino-5-chloro-4-methylthiophenol with chloroacetic acid derivatives .
- Step 2 : Alkylation of the imidazole-propyl chain using 3-chloropropylimidazole under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Coupling of the phenoxyacetamide group via nucleophilic acyl substitution, requiring activating agents like EDCI/HOBt .
Key reagents include Eaton’s reagent for Friedel-Crafts acylation (to stabilize intermediates) and chromatography for purification .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and purity (>95% by integration) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₅ClN₄O₂S·HCl).
- HPLC : Assess purity (>98%) using C18 columns with UV detection at 254 nm .
- Melting Point Analysis : Consistency with literature values (±2°C) indicates crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, optimizing the Friedel-Crafts step with Eaton’s reagent showed 90-96% yield under solvent-free conditions at 80°C .
- Continuous Flow Reactors : Enhance reproducibility for scale-up, reducing side reactions in alkylation steps .
- In-line Analytics : FTIR monitoring of intermediate formation reduces batch failures .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be systematically addressed?
- Answer :
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Comparative Structural Analysis : Compare analogs (Table 1) to identify substituent effects. For example, halogen positioning (e.g., 3-chloro vs. 4-chloro) alters target binding .
-
Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
-
Mechanistic Studies : Employ SPR (surface plasmon resonance) to validate binding kinetics or off-target effects .
Table 1 : Impact of Substituents on Bioactivity
Substituent Position IC₅₀ (µM) Target Protein Reference 5-Chloro-4-methyl 1.61 EGFR kinase 4-Chloro-5-methyl >10 EGFR kinase 3-Nitro 0.89 Tubulin
Q. What computational methods are effective for predicting this compound’s pharmacokinetics and target interactions?
- Answer :
- Molecular Dynamics (MD) Simulations : Model binding stability with targets (e.g., EGFR kinase) using AMBER or GROMACS .
- ADMET Prediction : Tools like SwissADME assess logP (∼3.5), bioavailability (≥70%), and CYP450 interactions .
- QSAR Models : Correlate structural descriptors (e.g., Hammett σ values) with activity to guide derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
